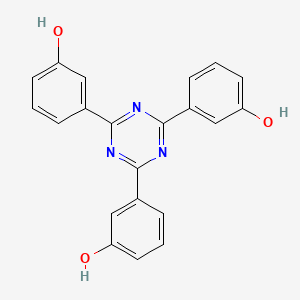![molecular formula C30H34S4 B8243916 4,8-bis(5-hexylthiophen-2-yl)thieno[2,3-f][1]benzothiole](/img/structure/B8243916.png)
4,8-bis(5-hexylthiophen-2-yl)thieno[2,3-f][1]benzothiole
Overview
Description
4,8-bis(5-hexylthiophen-2-yl)thieno2,3-fbenzothiole is an organic compound that belongs to the class of thienothiophene derivatives. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications, particularly in the field of organic electronics and photovoltaics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-bis(5-hexylthiophen-2-yl)thieno2,3-fbenzothiole typically involves the following steps:
Formation of the Thienothiophene Core: The thienothiophene core can be synthesized through a series of reactions involving thiophene derivatives. One common method is the Stille coupling reaction, which involves the coupling of a stannylated thiophene with a brominated thiophene derivative in the presence of a palladium catalyst.
Introduction of Hexyl Groups: The hexyl groups are introduced through alkylation reactions. This can be achieved by reacting the thienothiophene core with hexyl bromide in the presence of a strong base such as potassium carbonate.
Final Assembly: The final step involves the coupling of the hexyl-substituted thienothiophene with a benzothiole derivative. This can be done using a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of the benzothiole with the hexyl-substituted thienothiophene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 4,8-bis(5-hexylthiophen-2-yl)thieno2,3-fbenzothiole follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,8-bis(5-hexylthiophen-2-yl)thieno2,3-fbenzothiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or thioethers.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Halogens (chlorine, bromine), nitro compounds, sulfuric acid as a catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated derivatives, nitro-substituted derivatives.
Scientific Research Applications
4,8-bis(5-hexylthiophen-2-yl)thieno2,3-fbenzothiole has several scientific research applications:
Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs) due to its excellent charge transport properties.
Photovoltaics: It is employed in the fabrication of organic photovoltaic cells (OPVs) as an active layer material, contributing to efficient light absorption and charge separation.
Sensors: The compound is used in the design of chemical sensors for detecting various analytes due to its sensitivity to changes in the electronic environment.
Electrochromic Devices: It is utilized in electrochromic devices, which change color upon the application of an electric field, for applications in smart windows and displays.
Mechanism of Action
The mechanism of action of 4,8-bis(5-hexylthiophen-2-yl)thieno2,3-fbenzothiole involves its interaction with electronic systems. The compound’s conjugated structure allows for efficient charge transport and separation, making it effective in electronic and photovoltaic applications. The molecular targets include the active layers in OFETs and OPVs, where it facilitates the movement of electrons and holes, leading to improved device performance.
Comparison with Similar Compounds
Similar Compounds
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: This compound has similar electronic properties but differs in the alkyl substituents, which can affect solubility and processing conditions.
Poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene): Another thienothiophene derivative used in organic electronics, with longer alkyl chains providing different solubility and film-forming properties.
Uniqueness
4,8-bis(5-hexylthiophen-2-yl)thieno2,3-fbenzothiole is unique due to its specific alkyl substituents, which balance solubility and electronic properties, making it highly suitable for various applications in organic electronics and photovoltaics.
Properties
IUPAC Name |
4,8-bis(5-hexylthiophen-2-yl)thieno[2,3-f][1]benzothiole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34S4/c1-3-5-7-9-11-21-13-15-25(33-21)27-23-17-19-32-30(23)28(24-18-20-31-29(24)27)26-16-14-22(34-26)12-10-8-6-4-2/h13-20H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVDQCNHUZBWCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC=C(S5)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


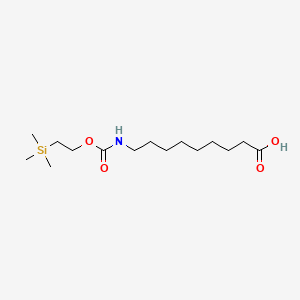
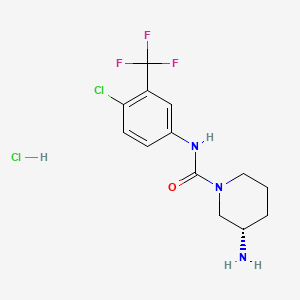
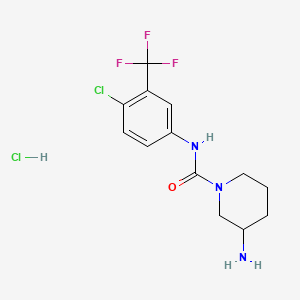

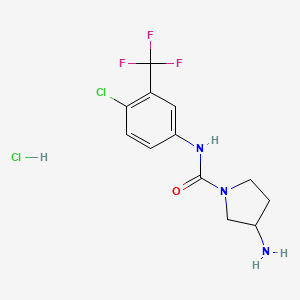
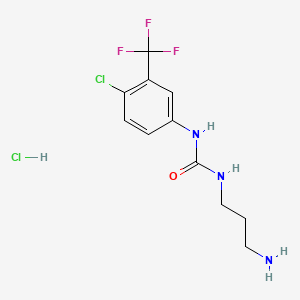
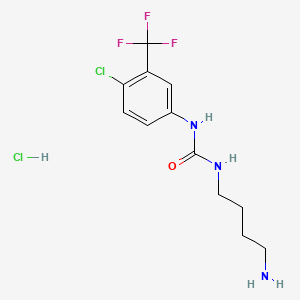
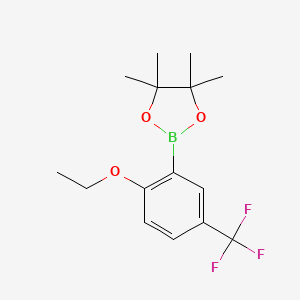
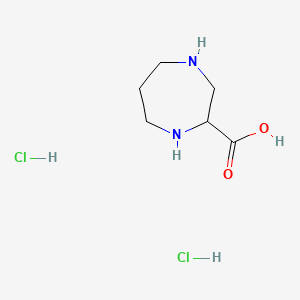
![4-[4-(4-carboxyphenyl)-2,3,5,6-tetramethylphenyl]benzoic acid](/img/structure/B8243888.png)
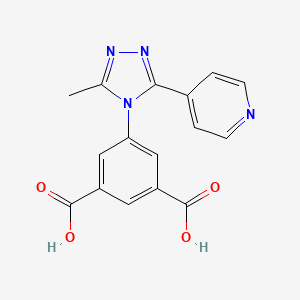
![6,15-dibromo-9,9,18,18-tetrakis(2-ethylhexyl)-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B8243897.png)
